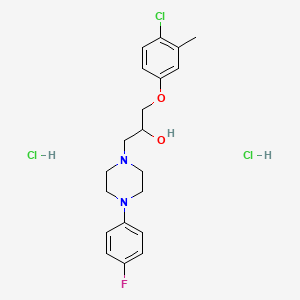
1-(4-Chloro-3-methylphenoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chloro-3-methylphenoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C20H26Cl3FN2O2 and its molecular weight is 451.79. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chloro-3-methylphenoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chloro-3-methylphenoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
The scientific research on compounds structurally similar to 1-(4-Chloro-3-methylphenoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride primarily focuses on their synthesis and pharmacological evaluation. For instance, a novel series of derivatives featuring variations of the piperazine structure were synthesized and investigated for their antidepressant and antianxiety activities. These studies involved complex synthetic pathways starting from basic chemical reactions and leading to the desired piperazine derivatives, which were then tested in animal models to evaluate their pharmacological properties (J. Kumar et al., 2017).
Comparative Metabolism Studies
Comparative metabolism studies of structurally related compounds, like flunarizine, have been conducted across different species (rats, dogs, and humans) to understand their metabolic pathways and potential species-specific differences. Such studies provide insights into the drug's metabolism, identifying major metabolic pathways and the resulting metabolites in vitro. This research is crucial for predicting how the drug behaves in different organisms and can guide further development and safety evaluations (K. Lavrijsen et al., 1992).
Synthesis and Bioactivity of Derivatives
Research into the synthesis and bioactivity of halogen-bearing phenolic chalcones and their corresponding bis Mannich bases has shown that these compounds can have notable cytotoxic and enzyme inhibitory effects. This suggests potential applications in developing anticancer drug candidates and enzyme inhibitors, highlighting the importance of structural modifications to enhance biological activity (C. Yamali et al., 2016).
Antimalarial Agents
Piperazine and pyrrolidine derivatives have been synthesized and evaluated for their antimalarial activity. The findings indicate that certain structural features, such as the presence of a hydroxyl group, a propane chain, and a fluor atom, are critical for inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria. These studies contribute to the search for new antimalarial agents with improved efficacy and selectivity (A. Mendoza et al., 2011).
properties
IUPAC Name |
1-(4-chloro-3-methylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClFN2O2.2ClH/c1-15-12-19(6-7-20(15)21)26-14-18(25)13-23-8-10-24(11-9-23)17-4-2-16(22)3-5-17;;/h2-7,12,18,25H,8-11,13-14H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWYPPQNFAYMBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl3FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

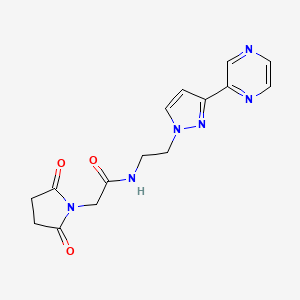

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenoxypropanamide](/img/structure/B2931147.png)
![N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-phenylpropyl)oxalamide](/img/structure/B2931148.png)
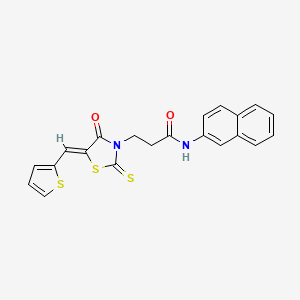
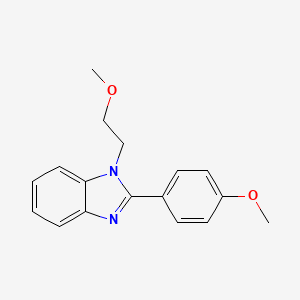
![N-[(4-Bromo-2,5-dimethylpyrazol-3-yl)methyl]-N-(3-methylbutan-2-yl)prop-2-enamide](/img/structure/B2931153.png)
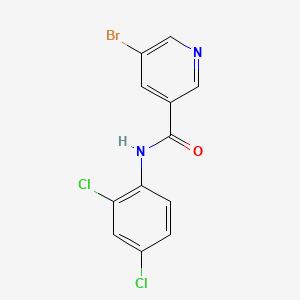
![7-chloro-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine](/img/structure/B2931156.png)
![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-3-methylimidazo[4,5-b]pyridine](/img/structure/B2931159.png)
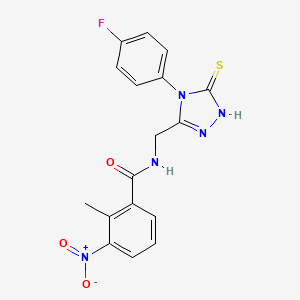
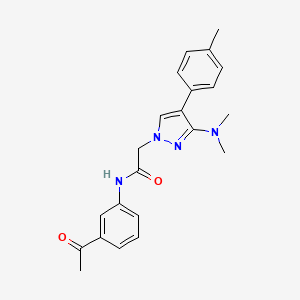
![1'-(4-Phenylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2931164.png)
